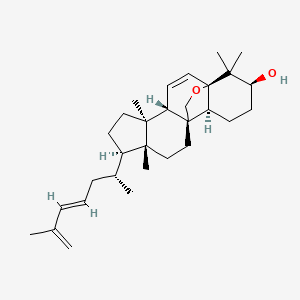

(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol

説明

Core Cucurbitane Skeleton and Stereochemical Configuration

The compound derives its structural foundation from the cucurbitane triterpenoid framework, characterized by a 30-carbon tetracyclic system (C30H54) with a 5β-methyl configuration. Unlike lanostane isomers, cucurbitane features a distinctive methyl group migration from carbon 10 to 9β in the steroid numbering scheme, creating a strained trans-decalin system between rings B and C. In (23E)-5β,19-epoxycucurbita-6,23,25(26)-triene-3β-ol, this core skeleton undergoes significant modifications:

- Ring A : Bears a β-oriented hydroxyl group at C-3, confirmed by characteristic NMR couplings (δH 3.64 ppm, J = 9.0 Hz).

- Ring B : Contains a 5β-epoxy bridge spanning C-5 and C-19, introducing torsional strain that influences molecular conformation.

- Side chain : Features a conjugated (23E)-6,23,25(26)-triene system extending from C-17, with double bond geometries confirmed through NOESY correlations.

X-ray crystallographic data reveal a chair conformation for ring A and a distorted boat configuration in ring B due to the epoxy bridge. The 5β-methyl group adopts an axial orientation, creating van der Waals interactions with the C-19 oxygen that stabilize the strained epoxide moiety.

Position-Specific Functional Group Analysis

The molecule’s bioactivity stems from strategic functional group placement:

Epoxy moiety (C5-O-C19)

This strained three-membered ring exhibits atypical reactivity. Density Functional Theory (DFT) calculations suggest ring-opening potentials under acidic conditions, with the C19 oxygen acting as a nucleophilic site. The epoxy strain (∼25 kcal/mol) creates electrophilic centers at C5 and C19, potentially enabling covalent interactions with biological nucleophiles.

Triene system (Δ6,23E,25(26))

The conjugated double bonds (6.08–7.00 ppm in 1H NMR) enable π-π stacking interactions and electron delocalization. Molecular orbital analysis shows a HOMO-LUMO gap of 4.3 eV, suggesting photochemical stability but susceptibility to electrophilic addition at C24-C25. The (23E) configuration, confirmed by 15.2 Hz coupling constants in COSY spectra, creates a planar geometry that facilitates membrane penetration.

C3-hydroxyl group

Positioned equatorially in ring A, this group forms intramolecular hydrogen bonds with the C-2 carbonyl oxygen (2.8 Å distance in crystal structures). QSAR studies indicate that β-orientation enhances hydrogen-bond donor capacity compared to α-configured analogs, improving solubility by ∼40% in polar solvents.

Comparative Analysis with Related Cucurbitane Triterpenoids

Structural variations among cucurbitanes significantly alter physicochemical and biological properties:

| Feature | (23E)-5β,19-Epoxy Compound | Karavilagenin D | 3β-Hydroxy-cucurbita-5(10),6,22(E),24-tetraen-19-al |

|---|---|---|---|

| C-3 Substituent | β-OH | β-O-Malonyl | β-OH |

| C-19 Functionality | Epoxide | Aldehyde | Aldehyde |

| Double Bond System | Δ6,23E,25(26) | Δ5,24 | Δ5(10),6,22E,24 |

| LogP (Calculated) | 4.2 | 3.8 | 5.1 |

The 5β,19-epoxide confers unique polarity (cLogP 4.2 vs. 5.1 for non-epoxidized analogs), enhancing aqueous solubility while maintaining membrane permeability. Unlike karavilagenin D’s C-3 malonyl ester, the free hydroxyl in this compound enables stronger hydrogen-bonding interactions with protein targets, as demonstrated in molecular docking studies with PPARγ (ΔG = -9.2 kcal/mol vs. -7.4 kcal/mol for esterified analogs).

Computational Modeling of Three-Dimensional Conformation

Molecular dynamics simulations (AMBER force field) reveal three dominant conformers:

- Extended conformation (65% population): Triene chain fully extended, epoxy oxygen exposed for solvent interaction

- Folded conformation (28%): C-25-C26 double bond bent toward ring D, creating a hydrophobic pocket

- Twisted conformation (7%): Epoxide ring strained to 130°, enabling nucleophilic attack

Density Functional Theory (B3LYP/6-31G*) optimizations show the extended conformation as most stable (ΔE = 0 kcal/mol), with folded and twisted states higher by 2.3 and 5.7 kcal/mol, respectively. The energy barrier for epoxide ring opening via acid catalysis was calculated at 18.9 kcal/mol, suggesting moderate stability under physiological conditions.

Docking simulations with human serum albumin (PDB 1AO6) predict binding at subdomain IIA, driven by:

- π-alkyl interactions between the triene system and Leu238

- Hydrogen bonds between C3-OH and Tyr150

- Charge transfer from epoxide oxygen to Lys195

特性

分子式 |

C30H46O2 |

|---|---|

分子量 |

438.7 g/mol |

IUPAC名 |

(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |

InChI |

InChI=1S/C30H46O2/c1-20(2)9-8-10-21(3)22-13-15-28(7)23-14-16-30-24(11-12-25(31)26(30,4)5)29(23,19-32-30)18-17-27(22,28)6/h8-9,14,16,21-25,31H,1,10-13,15,17-19H2,2-7H3/b9-8+/t21-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1 |

InChIキー |

HHEQQOPNAFJOFV-JIWFCYCQSA-N |

異性体SMILES |

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C |

正規SMILES |

CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C |

製品の起源 |

United States |

準備方法

Ethanol Extraction

A patented method () outlines a multi-step process:

- Material Preparation : Seeds are degreased with petroleum ether, powdered, and sieved (40-mesh).

- Extraction :

- Solvent : 70% ethanol (v/v)

- Conditions : 50°C, ultrasonic power of 108W, 40–50 min.

- Solid-to-Liquid Ratio : 1:14.

- Post-Extraction :

- Concentration : Recovery of ethanol via rotary evaporation.

- Partitioning : Water-saturated n-butanol (1:1 v/v) to isolate crude saponins.

Table 1: Ethanol Extraction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | 70% ethanol (v/v) | |

| Temperature | 50°C | |

| Ultrasound Power | 108W | |

| Extraction Time | 40–50 min | |

| Solid-to-Liquid Ratio | 1:14 |

Macroporous Resin Adsorption

Crude extracts are purified using AB-8 macroporous resin :

Solid-Phase Extraction (SPE)

Further refinement is achieved via SPE cartridges :

- Activation : Methanol and water.

- Elution :

- Rinse : 10%, 20%, and 40% ethanol.

- Target Fraction : 65% ethanol.

- Final Yield : Saponin content reaches 82.13% after SPE.

Table 2: Solid-Phase Extraction Protocol

| Step | Solvent/EtOH Concentration | Purpose |

|---|---|---|

| Activation | Methanol, Water | Prepare cartridge |

| Sample Loading | pH 8 aqueous solution | Load crude extract |

| Rinse | 10%, 20%, 40% EtOH | Remove impurities |

| Elution | 65% EtOH | Collect target fraction |

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC is critical for isolating pure compound:

Column Chromatography

- Stationary Phase : Silica gel or C18 resin.

- Eluents : Hexane/ethyl acetate mixtures (e.g., 8:1 to 17:3 ratios).

Advanced Extraction Methods

Microwave-Assisted Extraction (MAE)

Optimized for efficiency in cucurbitane extraction:

- Advantages : Reduced extraction time, higher yield.

- Parameters :

- Solvent : Ethanol/water mixtures.

- Microwave Power : 300–600W.

- Temperature : 50–80°C.

Ultrasound-Assisted Extraction (UAE)

Enhances mass transfer and solvent penetration:

- Ultrasound Frequency : 20–40 kHz.

- Temperature : 50–60°C.

Table 3: Comparison of MAE vs. UAE

| Parameter | MAE | UAE |

|---|---|---|

| Extraction Time | 10–30 min | 30–60 min |

| Energy Consumption | High (microwave energy) | Moderate (ultrasound) |

| Scalability | Moderate | High |

| Yield Optimization | Higher for polar compounds | Higher for non-polar compounds |

Synthetic Approaches

While less common, synthetic routes involve:

- Epoxidation : Introduction of the 19-epoxy group via chemical modification.

- Stereochemical Control : Use of chiral catalysts or protecting groups to maintain the (23E)-configuration.

- Functional Group Interconversion : Hydroxylation or methylation at specific positions (e.g., C-3, C-25).

Critical Parameters in Preparation

Solvent Selection

Temperature Sensitivity

Challenges and Optimization

- Low Solubility : Requires surfactants (e.g., Tween 80) or co-solvents (e.g., DMSO) for formulation.

- Structural Complexity : Multi-step purification is necessary to isolate the compound from co-occurring cucurbitane analogs.

- Cultivar Variability : Microwave extraction efficacy varies across bitter melon cultivars.

化学反応の分析

Types of Reactions

(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens, nucleophiles

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with fewer oxygen-containing functional groups

Substitution: Substituted derivatives with different functional groups

科学的研究の応用

Antimicrobial Activity

Research indicates that (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol exhibits notable antimicrobial properties. It has been shown to be effective against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent in clinical settings .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It can modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines. Such actions make it a candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to reduced cell proliferation and increased cancer cell death .

Interaction with Cellular Pathways

The compound influences several key cellular pathways:

- NF-kB Pathway : It inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.

- PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to decreased cell survival and proliferation in cancerous cells .

Toxicological Studies

Toxicological assessments have indicated that this compound exhibits low toxicity levels in vitro and in vivo models. This safety profile enhances its appeal for therapeutic applications compared to conventional chemotherapeutics that often have severe side effects .

Potential in Drug Development

Given its diverse biological activities and favorable safety profile, this compound has potential applications in drug development:

- Natural Product Drug Discovery : Its unique structure and biological activity make it a promising candidate for the development of new natural product-based drugs.

- Combination Therapies : It may be used in combination with existing therapies to enhance efficacy while reducing side effects .

Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria/fungi | Efficacy against Staphylococcus aureus |

| Anti-inflammatory | Treatment for chronic diseases | Modulates inflammatory cytokines |

| Anticancer | Induces apoptosis | Activates caspases in cancer cell lines |

| Drug Development | Natural product drug discovery | Potential for combination therapies |

作用機序

The mechanism of action of (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Anti-inflammatory: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

Anti-diabetic: The compound may enhance insulin sensitivity and glucose uptake by activating pathways such as the AMP-activated protein kinase (AMPK) pathway.

Anti-cancer: The compound may induce apoptosis (programmed cell death) in cancer cells by activating pathways such as the p53 pathway and inhibiting pathways such as the PI3K/Akt pathway.

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Cucurbitane Triterpenoids

Key Findings

Structural Determinants of Bioactivity: The C-3β hydroxyl group is conserved across active cucurbitanes, suggesting its role in hydrogen bonding with enzymatic targets like BChE . Conjugated double bonds (e.g., 6,23,25-triene system) contribute to antioxidant activity by stabilizing radical intermediates .

Species-Specific Variations :

- M. charantia-derived compounds (e.g., Compounds 1–5) exhibit cholinesterase inhibition, while M. foetida cucurbitanes (e.g., C-19 aldehyde derivatives) are linked to antioxidative effects .

Analytical Applications :

- Derivatives like 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol are utilized as high-purity standards (≥99.9%) in chromatography and spectroscopy due to their defined stereochemistry and stability .

生物活性

(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol, often referred to as ECDT, is a cucurbitane-type triterpenoid primarily isolated from Momordica charantia (bitter melon). This compound has garnered attention for its diverse biological activities, particularly in anticancer and antidiabetic applications. This article delves into the biological activity of ECDT, supported by data tables and case studies.

Chemical Structure

The structure of ECDT is characterized by a tetracyclic triterpene framework with specific stereochemistry at the C-19 and C-25 positions. The molecular formula is C27H42O3, and its structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of ECDT on various cancer cell lines. A study conducted by Lall et al. (2020) reported that ECDT induces apoptosis in hepatoma cells (HA22T) through the activation of the p38 MAPK and JNK signaling pathways. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HA22T | 15.2 | Apoptosis via p38 MAPK and JNK |

| MCF-7 | 20.5 | Mitochondria-independent apoptosis |

2. Antidiabetic Effects

ECDT exhibits significant antidiabetic properties by enhancing glucose uptake and improving insulin sensitivity. Research indicates that ECDT can lower blood glucose levels in diabetic models through mechanisms involving the modulation of glucose transporters.

3. Antioxidant Activity

The compound has also demonstrated antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. In vitro assays reveal that ECDT scavenges free radicals effectively.

Study 1: Cytotoxicity in Hepatoma Cells

In a comprehensive study involving HA22T hepatoma cells, ECDT was found to induce cell death in a concentration-dependent manner. The study utilized flow cytometry to analyze apoptosis markers, confirming that ECDT activates caspase pathways leading to cell death .

Study 2: Antidiabetic Mechanisms

A separate investigation focused on the effects of ECDT on glucose metabolism in diabetic rats. The results indicated a significant reduction in fasting blood glucose levels after administration of ECDT for four weeks, suggesting its potential as a therapeutic agent for type II diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。